2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile
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Overview
Description
2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile is a chemical compound that features a bromopyrazole moiety attached to a pentanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile typically involves the reaction of 4-bromopyrazole with a suitable nitrile-containing reagent. One common method is the nucleophilic substitution reaction where 4-bromopyrazole reacts with a nitrile compound under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile can undergo various chemical reactions, including:
Oxidation: The bromopyrazole moiety can be oxidized to form corresponding oxides.
Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromopyrazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitrile groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog with similar reactivity but lacking the nitrile groups.
1-Methyl-4-bromopyrazole: Another analog with a methyl group instead of the nitrile groups.
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with different substitution patterns
Uniqueness
2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile is unique due to the presence of both the bromopyrazole and nitrile functionalities.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]pentanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-9-5-13-14(7-9)6-8(4-12)2-1-3-11/h5,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVKBXKSOAVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(CCC#N)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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